molecular formula C17H16O3 B8447290 6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one

6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one

Cat. No.: B8447290
M. Wt: 268.31 g/mol
InChI Key: AFSZRUVIZQDDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2,2-dimethyl-6-phenylmethoxy-1-benzofuran-3-one

InChI

InChI=1S/C17H16O3/c1-17(2)16(18)14-9-8-13(10-15(14)20-17)19-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

AFSZRUVIZQDDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(benzyloxy)benzofuran-3(2H)-one (Adams, J. L., et al., J. Med. Chem. (1996), 39(26):5035-46) (1.60 g, 6.67 mmol) in DMF (50.0 mL) were added sodium hydride (0.59 g, 14.7 mmol) and iodomethane (1.46 mL, 23.3 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h and quenched with saturated ammonium chloride (50.0 mL). The aqueous mixture was extracted with ethyl acetate (3×50.0 mL). The combined organic layers was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/10) to give the title compound (0.85 g, 47%): 1H NMR (300 MHz, CDCl3) δ 7.55 (d, 1H), 7.44-7.30 (m, 5H), 6.69 (dd, 1H), 6.54 (d, 1H), 5.10 (s, 2H), 1.43 (s, 6H); MS (ES+) m/z 269.5 (M+1).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
47%

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